2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine
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Overview
Description
2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine is a complex organic compound featuring a pyridine ring, a piperidine ring, and a thiophene ring, each with various substituents
Mechanism of Action
Target of Action
The primary targets of the compound “2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine” are currently unknown. The compound contains a sulfonyl group attached to a 5-chlorothiophen-2-yl moiety and a piperidin-4-yl moiety . These functional groups are often found in bioactive molecules, suggesting that the compound may interact with biological targets.
Mode of Action
The compound’s sulfonyl group could potentially form hydrogen bonds with its target, while the 5-chlorothiophen-2-yl and piperidin-4-yl moieties could contribute to binding through hydrophobic interactions . Further experimental studies are required to elucidate the exact mode of action.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the presence of the sulfonyl group , it is possible that the compound could interfere with pathways involving sulfonamide-related enzymes or receptors . .
Pharmacokinetics
The compound’s logP value of 3.9784 suggests that it is moderately lipophilic, which could influence its absorption and distribution . Its logD value of 3.9784 and logSw value of -4.2048 also suggest potential for significant distribution in the body . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the presence of the sulfonyl group , it is possible that the compound could exert effects related to sulfonamide activity , such as inhibition of certain enzymes or modulation of receptor activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction. For instance, 4-piperidone can be reacted with a sulfonyl chloride derivative of 5-chlorothiophene under basic conditions to form the sulfonylated piperidine intermediate.
Thioether Formation: The intermediate is then reacted with a thiol derivative of pyridine. This step usually involves a nucleophilic substitution reaction where the thiol group attacks the sulfonylated piperidine, forming the thioether linkage.
Final Assembly: The final product is purified through crystallization or chromatography techniques to ensure the desired compound’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and minimize by-products, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques such as industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The chlorothiophene moiety can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.
Medicine
Potential medicinal applications include its use as a lead compound in developing new therapeutic agents, particularly for diseases where modulation of sulfur-containing functional groups is beneficial.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]benzene: Similar structure but with a benzene ring instead of pyridine.
2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]thiophene: Similar structure but with a thiophene ring instead of pyridine.
Uniqueness
The presence of the pyridine ring in 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine imparts unique electronic properties, potentially enhancing its binding interactions in biological systems or its functionality in material science applications. The combination of sulfonyl, piperidine, and thiophene groups also provides a distinctive set of chemical reactivity and physical properties.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S3/c16-13-4-5-15(22-13)23(19,20)18-9-6-12(7-10-18)11-21-14-3-1-2-8-17-14/h1-5,8,12H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGRHISCGPKJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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